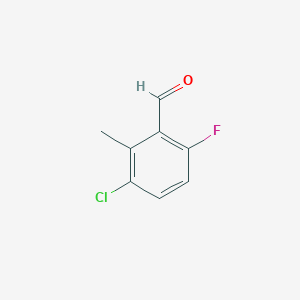![molecular formula C11H14BrClO B13891217 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a chlorine atom, and an isobutyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-chloro-1-[(2-methylpropyl)oxy]benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-chloro-1-[(2-methylpropyl)oxy]benzene.
Scientific Research Applications
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material science: Utilized in the preparation of functionalized polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the transfer of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure but lacks the chlorine and isobutyl ether groups.
4-Chlorobenzyl bromide: Similar structure but lacks the isobutyl ether group.
2-Bromoethylbenzene: Similar structure but lacks the chlorine and isobutyl ether groups.
Uniqueness
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene is unique due to the presence of both the bromomethyl and isobutyl ether groups, which provide distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and the synthesis of novel compounds with specific properties.
Properties
Molecular Formula |
C11H14BrClO |
|---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
2-(bromomethyl)-4-chloro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
QPLQOGVLYIWOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
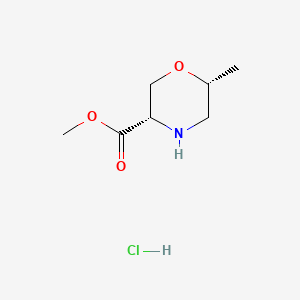
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)
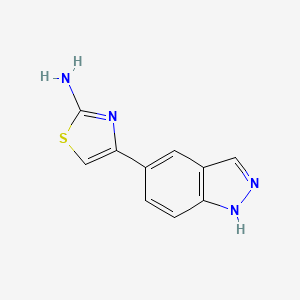
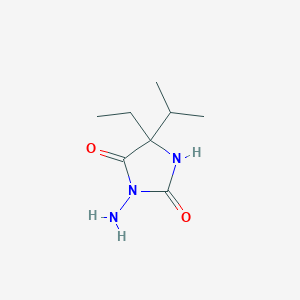
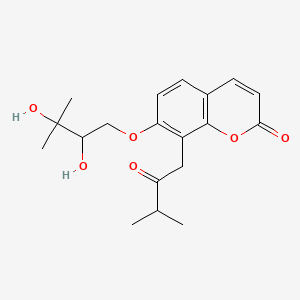
![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)
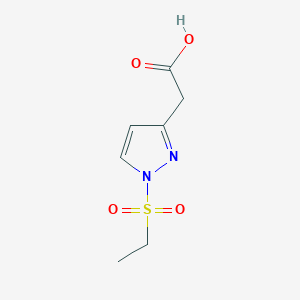
![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
